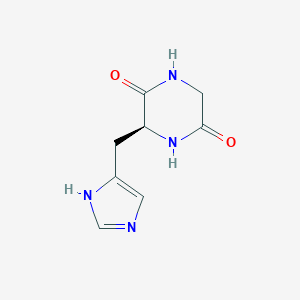

Cyclo(Gly-His)

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFJTCMGWLBLPG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(Gly-His) fundamental properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-His), a cyclic dipeptide composed of glycine (B1666218) and histidine, is a molecule of significant interest in pharmaceutical and biochemical research. Possessing a unique and stable 2,5-diketopiperazine ring structure, it exhibits a range of biological activities, including anticancer, antithrombotic, and cardiovascular effects. This technical guide provides an in-depth overview of the fundamental properties, biological characteristics, and relevant experimental methodologies associated with Cyclo(Gly-His). The information is presented to support further research and development efforts targeting this promising bioactive compound.

Core Properties and Characteristics

Cyclo(Gly-His) is a white solid with a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol .[1][2] Its cyclic structure confers greater stability compared to its linear dipeptide counterpart, enhancing its potential as a therapeutic agent.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(Gly-His) is presented in Table 1. While a specific melting point has not been definitively reported in the literature reviewed, its solid appearance at room temperature is consistently noted. Solubility data is not extensively quantified in available literature, but it is known to be soluble in water and polar organic solvents.

Table 1: Physicochemical Properties of Cyclo(Gly-His)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₄O₂ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | White solid | [4] |

| CAS Number | 15266-88-3 | [4] |

| Purity (typical) | ≥ 98% (by NMR) | [4] |

| Storage Conditions | 0-8°C | [4] |

Biological Activities and Mechanisms of Action

Cyclo(Gly-His) has demonstrated a spectrum of biological activities, positioning it as a molecule of interest for drug development in oncology, hematology, and cardiology.

Anticancer Activity

Cyclo(Gly-His) has shown cytotoxic effects against various cancer cell lines. Notably, it inhibits the growth of MCF-7 breast cancer cells.[5][6] The half-maximal inhibitory concentration (IC₅₀) for its cytotoxic activity against HeLa and MCF-7 cells has been determined, as detailed in Table 2.

Antithrombotic Activity

The compound exhibits antithrombotic properties by inhibiting thrombin-induced platelet aggregation.[6] This activity suggests its potential as a novel agent for the prevention or treatment of thrombotic disorders. The IC₅₀ value for this inhibitory effect is provided in Table 2.

Cardiovascular Effects

At a concentration of 100 µM, Cyclo(Gly-His) has been observed to cause a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts.[6] The precise signaling pathway underlying these cardiovascular effects is still under investigation.

Table 2: Quantitative Biological Activity of Cyclo(Gly-His)

| Biological Activity | Cell Line/Target | IC₅₀ Value | Source(s) |

| Cytotoxicity | HeLa | 1.699 mM | [1] |

| Cytotoxicity | MCF-7 | 0.358 mM | [1] |

| Antithrombotic | Thrombin-induced platelet aggregation | 0.0662 mM | [6] |

Potential Signaling Pathway Involvement

While the exact signaling pathways modulated by Cyclo(Gly-His) are not yet fully elucidated, some evidence suggests a potential role in the inhibition of the Extracellular signal-regulated kinase (ERK) pathway.[3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs. The proposed, yet unconfirmed, inhibitory effect of Cyclo(Gly-His) on the ERK pathway is depicted in the following diagram. Further research, such as western blot analysis of phosphorylated ERK levels upon treatment with Cyclo(Gly-His), is required to validate this hypothesis.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and biological evaluation of Cyclo(Gly-His).

Synthesis and Purification

Cyclo(Gly-His) is typically synthesized from its linear dipeptide precursor, Gly-His. The following protocols describe a general approach for its synthesis and subsequent purification.

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry can be employed.

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-His(Trt)-OH to the resin using a coupling agent such as diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc group using a solution of piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected N-terminus of histidine using a coupling agent like HBTU/HOBt.

-

Cleavage from Resin: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane, and water).

-

Precipitation and Lyophilization: Precipitate the linear dipeptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

-

Dissolution: Dissolve the crude linear Gly-His in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

-

Cyclization Reaction: Add a coupling reagent (e.g., diphenyl phosphoryl azide (B81097) (DPPA)) and a base (e.g., sodium bicarbonate) to the solution. Stir the reaction mixture at room temperature for several hours to facilitate intramolecular cyclization.

-

Work-up: After the reaction is complete, filter the solution and evaporate the solvent under reduced pressure.

-

Column: Utilize a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

-

Gradient: A typical gradient might be 5-95% Solvent B over 30 minutes.

-

Detection: Monitor the elution at 220 nm.

-

Fraction Collection and Lyophilization: Collect the fractions containing the purified Cyclo(Gly-His) and lyophilize to obtain the final product as a white solid.

Biological Assays

This assay determines the cytotoxic effect of Cyclo(Gly-His) on cancer cells (e.g., MCF-7).

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Cyclo(Gly-His) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

This assay measures the ability of Cyclo(Gly-His) to inhibit platelet aggregation.

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh human blood by centrifugation.

-

Incubation: Incubate PRP with different concentrations of Cyclo(Gly-His) or a vehicle control.

-

Induction of Aggregation: Add thrombin to induce platelet aggregation.

-

Aggregation Monitoring: Monitor the change in light transmittance using a platelet aggregometer.

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation and determine the IC₅₀ value.

Conclusion

Cyclo(Gly-His) is a cyclic dipeptide with a compelling profile of biological activities, including anticancer and antithrombotic effects. Its inherent stability makes it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its properties and the experimental methodologies required for its study. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its interaction with cellular signaling pathways such as the MAPK/ERK cascade, and further exploring its therapeutic potential in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 15266-88-3: Cyclo(-Gly-His) | CymitQuimica [cymitquimica.com]

- 6. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cyclo(Gly-His)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-His), a cyclic dipeptide composed of glycine (B1666218) and histidine, is a molecule of significant interest in pharmaceutical and biochemical research. Its unique cyclic structure confers enhanced stability and resistance to enzymatic degradation compared to its linear counterpart, making it an attractive scaffold for drug design and development.[1] This technical guide provides a comprehensive overview of Cyclo(Gly-His), detailing its chemical properties, biological activities, synthesis, and potential therapeutic applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

Cyclo(Gly-His), also known as cyclo(glycyl-histidyl), is a heterocyclic organic compound with the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol .[2] Its structure is characterized by a six-membered diketopiperazine ring formed from the condensation of glycine and histidine amino acids.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₄O₂ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| CAS Number | 15266-88-3 | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 98% (by NMR) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Characterization

The synthesis of Cyclo(Gly-His) is typically achieved through the cyclization of its linear dipeptide precursor, Glycyl-Histidine.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

N-Boc-Glycine

-

L-Histidine methyl ester dihydrochloride

-

Coupling agents (e.g., TBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA, HCl in dioxane)

-

Purification media (e.g., silica (B1680970) gel, reversed-phase HPLC column)

Procedure:

-

Coupling: N-Boc-Glycine is coupled with L-Histidine methyl ester using a suitable coupling agent and base in an organic solvent like DMF. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is dissolved in an appropriate solvent like ethyl acetate. The organic layer is washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude protected dipeptide is then purified by column chromatography.

-

Deprotection: The Boc protecting group is removed from the N-terminus of the dipeptide using an acidic solution such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in dioxane.

-

Cyclization: The deprotected linear dipeptide is dissolved in a high-boiling point solvent (e.g., isopropanol, toluene) and heated under reflux to induce intramolecular cyclization. The progress of the reaction is monitored by HPLC.

-

Final Purification: The crude Cyclo(Gly-His) is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the final product as a white solid.

Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the cyclic structure and purity of the final product.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight and elemental composition of Cyclo(Gly-His).

Biological Activities and Quantitative Data

Cyclo(Gly-His) exhibits a range of biological activities, including anticancer, antithrombotic, antimicrobial, and cardiovascular effects.

Anticancer Activity

Cyclo(Gly-His) has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (mM) | Reference |

| HeLa (Cervical Cancer) | 1.699 | [3] |

| MCF-7 (Breast Cancer) | 0.358 | [3] |

Antithrombotic Activity

Cyclo(Gly-His) has been shown to inhibit platelet aggregation.

| Assay | IC₅₀ (mM) | Reference |

| Thrombin-induced platelet aggregation | 0.0662 | [4] |

Cardiovascular Effects

In isolated rat heart models, Cyclo(Gly-His) has been observed to induce cardiovascular changes.

| Parameter | Effect at 100 µM | Reference |

| Heart Rate | Decrease | |

| Coronary Flow Rate | Decrease | |

| Left Ventricular Systolic Pressure | Decrease |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of Cyclo(Gly-His) on cancer cell lines (e.g., MCF-7, HeLa).

Materials:

-

MCF-7 or HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Cyclo(Gly-His) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Cyclo(Gly-His) in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Thrombin-Induced Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of Cyclo(Gly-His) on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) obtained from fresh human or animal blood

-

Thrombin solution

-

Cyclo(Gly-His) stock solution

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed.

-

Incubation: Pre-incubate PRP with various concentrations of Cyclo(Gly-His) or vehicle control at 37°C.

-

Aggregation Induction: Add thrombin to the PRP to induce platelet aggregation.

-

Measurement: Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer.

-

Data Analysis: Determine the percentage of inhibition of platelet aggregation for each concentration of Cyclo(Gly-His) and calculate the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of Cyclo(Gly-His) are still under investigation. However, current evidence suggests its involvement in several key signaling pathways.

Hypothalamic Appetite Regulation

Cyclo(Gly-His) is structurally related to anorexigenic peptides and has been shown to inhibit the release of catecholamines like norepinephrine (B1679862) in vitro, suggesting a potential role in the hypothalamic modulation of appetite. This may involve interactions with neurons in the arcuate nucleus, such as pro-opiomelanocortin (POMC) and neuropeptide Y/agouti-related peptide (NPY/AgRP) neurons, which are central to appetite control.

Potential Involvement of the ERK Pathway

The anti-fibrotic properties of some histidine-containing diketopiperazines have been suggested to involve the inhibition of the Extracellular signal-regulated kinase (ERK) pathway. While direct evidence for Cyclo(Gly-His) is pending, this represents a plausible mechanism for its observed biological effects, particularly in cell proliferation and differentiation.

Conclusion

Cyclo(Gly-His) is a promising cyclic dipeptide with a diverse range of biological activities that warrant further investigation for its therapeutic potential. This guide has provided a comprehensive overview of the current knowledge on this molecule, including its chemical properties, synthesis, and biological effects, along with detailed experimental protocols. The elucidation of its precise mechanisms of action through further research into its interactions with signaling pathways will be crucial for its future development as a therapeutic agent. The provided data and methodologies aim to serve as a valuable resource for researchers and scientists in the fields of drug discovery and development.

References

Cyclo(His-Pro): A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(His-Pro) (CHP), an endogenous cyclic dipeptide, has emerged as a significant modulator of neuronal function. Structurally derived from the metabolism of Thyrotropin-Releasing Hormone (TRH) or synthesized de novo, CHP readily crosses the blood-brain barrier and exerts pleiotropic effects, including neuroprotection, anti-inflammatory, and antioxidant activities.[1][2][3] Its primary mechanism of action involves the modulation of the Nrf2-NF-κB signaling axis, a critical pathway in cellular stress responses. This technical guide provides an in-depth overview of the chemistry, biosynthesis, and multifaceted role of Cyclo(His-Pro) in the central nervous system. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a valuable resource for researchers and professionals in neuroscience and drug development.

Core Mechanism of Action: The Nrf2-NF-κB Axis

Cyclo(His-Pro) exerts its neuroprotective effects primarily by modulating two key intracellular signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Activation of the Nrf2 Antioxidant Response Pathway

Cyclo(His-Pro) is a potent activator of the Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by CHP, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[4] This leads to the transcription of a suite of cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and regeneration.[5] The upregulation of these genes enhances the neuron's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress.[5]

Inhibition of the Pro-inflammatory NF-κB Pathway

Concurrently with Nrf2 activation, Cyclo(His-Pro) inhibits the pro-inflammatory NF-κB signaling pathway.[2][3] In response to inflammatory stimuli, the inhibitor of NF-κB, IκBα, is degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[2] Cyclo(His-Pro) has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its nuclear translocation.[2] This anti-inflammatory action is, at least in part, mediated by the Nrf2-dependent induction of HO-1, whose products (carbon monoxide and bilirubin) have anti-inflammatory properties.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Cyclo(His-Pro) in neuronal cells.

Caption: Cyclo(His-Pro) signaling pathway in neuronal cells.

Quantitative Data

The following tables summarize the quantitative effects of Cyclo(His-Pro) on various parameters in neuronal and glial cell models.

Table 1: Neuroprotective Effects of Cyclo(His-Pro) in PC12 Cells

| Parameter | Stressor | CHP Concentration (µM) | Observation | Reference |

| Cell Viability (MTT Assay) | H₂O₂ (100 µM) | 50 | Abolished H₂O₂-mediated cytotoxicity | [5] |

| Cell Viability (MTT Assay) | H₂O₂ (500 µM) | Dose-dependent (not specified) | Abolished H₂O₂-mediated cytotoxicity | [5] |

| Apoptotic Cell Death | H₂O₂ (100 µM) | 50 | Fully prevented apoptotic cell death | [5] |

| ROS Production | H₂O₂ (100 µM) | 50 | Fully prevented the increase in ROS | [5] |

| NO Production | H₂O₂ (100 µM) | 50 | Fully prevented the increase in NO | [5] |

| GSH Depletion | H₂O₂ (100 µM) | 50 | Fully prevented GSH depletion | [5] |

| Cell Viability | Glutamate (10 mM) | 100 | Partially prevented cell death | [5] |

| Cell Viability | Rotenone (100 µM) | 100 | Fully counteracted cell viability decrease | [5] |

| Cell Viability | Paraquat (100 µM) | 100 | Fully counteracted cell viability decrease | [5] |

| Cell Viability | β-amyloid (25-35) (25 µM) | 100 | Partially prevented cell death | [5] |

Table 2: Effects of Cyclo(His-Pro) on Nrf2 and NF-κB Signaling

| Parameter | Cell Line | Treatment | CHP Concentration (µM) | Observation | Reference |

| Nrf2 Nuclear Translocation | PC12 | H₂O₂ (100 µM) | 50 | ~2-fold increase in nuclear Nrf2 | [5] |

| HO-1 mRNA Expression | PC12 | H₂O₂ (100 µM) | 50 | Significantly increased | [5] |

| GCLC mRNA Expression | PC12 | H₂O₂ (100 µM) | 50 | Significantly increased | [5] |

| NF-κB Nuclear Translocation | PC12 | Paraquat | Not specified | Inhibited NF-κB nuclear accumulation | [3] |

| NF-κB Nuclear Translocation | BV-2 Microglia | LPS (10 µg/mL) | 50 | Reduced NF-κB nuclear translocation | [2] |

| iNOS mRNA Expression | BV-2 Microglia | LPS (10 µg/mL) | 50 | Strongly downregulated | [2] |

| COX-2 mRNA Expression | BV-2 Microglia | LPS (10 µg/mL) | 50 | Strongly downregulated | [2] |

Experimental Protocols

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol describes the detection of Nrf2 in nuclear and cytoplasmic fractions to assess its translocation upon treatment with Cyclo(His-Pro).[6]

Materials:

-

Neuronal cells (e.g., PC12, SH-SY5Y)

-

Cyclo(His-Pro)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-α-tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment: Treat cells with Cyclo(His-Pro) at the desired concentrations and time points. Include a vehicle control.

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.

-

Add a detergent (e.g., NP-40) and vortex briefly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed for 10 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Nrf2 signal to the α-tubulin signal.

NF-κB p65 Nuclear Translocation Assay (Immunocytochemistry)

This protocol details the visualization of NF-κB p65 translocation to the nucleus using immunofluorescence.[7][8]

Materials:

-

Neuronal cells cultured on coverslips

-

Cyclo(His-Pro) and inflammatory stimulus (e.g., LPS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (nuclear counterstain)

-

Mounting medium

Procedure:

-

Cell Treatment: Pre-treat cells with Cyclo(His-Pro) before adding an inflammatory stimulus.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10-15 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and incubate with DAPI for 5-10 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence or confocal microscope.

ARE-Luciferase Reporter Assay for Nrf2 Activity

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[9][10][11]

Materials:

-

Neuronal cells stably or transiently transfected with an ARE-luciferase reporter construct

-

Cyclo(His-Pro)

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the transfected cells in a white-walled 96-well plate and allow them to adhere. Treat the cells with various concentrations of Cyclo(His-Pro).

-

Luciferase Assay: After the desired incubation period, add the luciferase assay reagent to each well.

-

Luminescence Measurement: Incubate at room temperature for approximately 15 minutes and measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence and express the results as fold induction over the vehicle-treated control.

Upstream Signaling and Cellular Uptake

Role of p38 MAPK

The activation of Nrf2 by Cyclo(His-Pro) has been shown to be partially dependent on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4] Pharmacological inhibition of p38 MAPK can prevent both the nuclear translocation of Nrf2 and the subsequent cytoprotective effects of CHP.[4] This suggests that p38 MAPK acts as an upstream kinase that may phosphorylate Nrf2, leading to its dissociation from Keap1 and subsequent activation.

Cellular Uptake via Organic Cation Transporters

Cyclo(His-Pro) is a substrate for organic cation transporters (OCTs), which are expressed in the central nervous system.[1][2] This transport mechanism facilitates its entry into neuronal cells, where it can then exert its biological effects. The high expression of OCTs in certain neuronal populations, such as dopaminergic neurons, may contribute to the region-specific effects of CHP.[2]

Conclusion

Cyclo(His-Pro) is a promising neuroprotective agent with a well-defined mechanism of action centered on the dual modulation of the Nrf2 and NF-κB signaling pathways. By enhancing the cellular antioxidant defense system and suppressing neuroinflammation, CHP offers a multi-pronged approach to combating neuronal damage in various pathological conditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this intriguing cyclic dipeptide. Further research into its upstream signaling pathways and specific cellular targets will continue to elucidate its full therapeutic potential in the field of neuroscience and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Propofol induces nuclear localization of Nrf2 under conditions of oxidative stress in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

Unveiling the Bioactive Potential of Cyclo(Gly-His): A Technical Guide to Screening and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-His), a cyclic dipeptide, has emerged as a molecule of interest in biomedical research, exhibiting a range of biological activities including anticancer, antifungal, and cardiovascular effects. This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of Cyclo(Gly-His). It offers detailed experimental protocols for key in vitro and in vivo assays, summarizes available quantitative data, and elucidates potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Cyclo(Gly-His) and other cyclic dipeptides.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds formed by the condensation of two amino acids. Their constrained cyclic structure often imparts enhanced stability against enzymatic degradation and improved bioavailability compared to their linear counterparts, making them attractive scaffolds for drug discovery. Cyclo(Gly-His), composed of glycine (B1666218) and histidine, has been the subject of several studies to determine its bioactivity. This guide will delve into the practical aspects of screening for these activities, providing a framework for the systematic evaluation of this promising compound.

Biological Activities and Quantitative Data

Cyclo(Gly-His) has demonstrated a spectrum of biological activities. The following tables summarize the available quantitative data to facilitate comparison and guide future research.

Table 1: Anticancer Activity of Cyclo(Gly-His)

| Cell Line | Assay | Endpoint | Concentration | Result | Citation |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 0.358 mM | Inhibition of cell proliferation | [1] |

| HeLa (Cervical Cancer) | MTT Assay | IC50 | 1.699 mM | Inhibition of cell proliferation | [1] |

| HT-29 (Colon Cancer) | Not Specified | Growth Inhibition | 100 µM | Inhibition of cell growth | [2] |

Table 2: Antifungal Activity of Cyclo(Gly-His)

| Fungal Strain | Assay | Endpoint | Result | Citation |

| Candida albicans | Broth Microdilution | MIC | Significant inhibition of growth | [2] |

Table 3: Cardiovascular and Hematological Effects of Cyclo(Gly-His)

| System/Assay | Model | Concentration | Effect | Citation |

| Heart Rate | Isolated Rat Heart | 100 µM | Decrease in heart rate | [2] |

| Coronary Flow Rate | Isolated Rat Heart | 100 µM | Decrease in coronary flow rate | [2] |

| Left Ventricular Systolic Pressure | Isolated Rat Heart | 100 µM | Decrease in left ventricular systolic pressure | [2] |

| Thrombin-induced Platelet Aggregation | In vitro | IC50 = 0.0662 mM | Significant inhibition | [2] |

| Fibrin Formation | In vitro | Not Specified | 36.7% reduction | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of Cyclo(Gly-His).

In Vitro Assays

a) MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cyclo(Gly-His) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[6]

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][4]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][5]

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

b) Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.[7][8][9]

-

Materials:

-

Annexin V-FITC/PI staining kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Seed cells and treat with Cyclo(Gly-His) as for the MTT assay.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[7]

-

Analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[10][11]

-

Materials:

-

DPPH solution in methanol (B129727) or ethanol (B145695)

-

Methanol or ethanol

-

Test compound (Cyclo(Gly-His)) and a positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

-

-

Protocol:

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

-

Mix various concentrations of Cyclo(Gly-His) with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[11][12]

-

Measure the decrease in absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation.[10][13]

-

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or PBS

-

Test compound (Cyclo(Gly-His)) and a positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

-

-

Protocol:

-

Generate the ABTS radical cation (ABTS•+) by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of Cyclo(Gly-His) to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[14]

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

a) Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16]

-

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI 1640)

-

96-well microplate

-

Cyclo(Gly-His) and a positive control antifungal drug

-

Incubator

-

Microplate reader (optional)

-

-

Protocol:

-

Prepare a standardized inoculum of the fungal strain.

-

Perform serial two-fold dilutions of Cyclo(Gly-His) in the broth medium in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.[16]

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.[17]

-

In Vivo Assays

a) Xenograft Mouse Model

This model is used to evaluate the efficacy of a compound in inhibiting tumor growth in a living organism.[12][18][19]

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line of interest

-

Cyclo(Gly-His) formulation for administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[20]

-

Randomize mice into control and treatment groups.

-

Administer Cyclo(Gly-His) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

a) Carrageenan-Induced Paw Edema Model

This is a classic model for screening acute anti-inflammatory activity.[3][21][22]

-

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Cyclo(Gly-His) formulation for administration

-

Plethysmometer or calipers to measure paw volume/thickness

-

-

Protocol:

-

Administer Cyclo(Gly-His) or a vehicle control to the animals.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

-

Calculate the percentage of edema inhibition compared to the control group.

-

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways modulated by Cyclo(Gly-His) are not yet fully elucidated, the closely related cyclic dipeptide, Cyclo(His-Pro), has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways.[20][23][24] Given the structural similarity, it is plausible that Cyclo(Gly-His) may act through a similar mechanism.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5][25] Conversely, the Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation.[25][26] It is hypothesized that Cyclo(Gly-His) may activate the Nrf2 pathway, leading to an enhanced antioxidant response, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.

dot

Caption: Hypothesized signaling pathway of Cyclo(Gly-His).

dot

Caption: Experimental workflow for Cyclo(Gly-His) screening.

Conclusion

Cyclo(Gly-His) is a cyclic dipeptide with demonstrated anticancer, antifungal, and cardiovascular activities. This technical guide provides a foundational framework for researchers to systematically investigate these and other potential biological effects. The detailed protocols for in vitro and in vivo screening, coupled with insights into potential signaling pathways, offer a comprehensive resource for advancing the study of Cyclo(Gly-His) as a potential therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. ijbcp.com [ijbcp.com]

- 5. benchchem.com [benchchem.com]

- 6. Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]

- 8. sm.unife.it [sm.unife.it]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 11. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. researchgate.net [researchgate.net]

- 15. SutherlandandHearse [southalabama.edu]

- 16. Ultrashort Peptide Bioconjugates Are Exclusively Antifungal Agents and Synergize with Cyclodextrin and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Langendorff heart - Wikipedia [en.wikipedia.org]

- 18. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Combined ROS Sensitive PEG-PPS-PEG with Peptide Agonist for Effective Target Therapy in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

Cyclo(Gly-His): A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-His), also known as cyclo(glycyl-histidyl), is a cyclic dipeptide (CDP) or 2,5-diketopiperazine composed of the amino acids glycine (B1666218) and histidine.[1][2] These cyclic structures offer enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for drug development.[1][3] Cyclo(Gly-His) has emerged as a molecule of interest due to its demonstrated biological activities, including anticancer, antithrombotic, and cardiovascular effects.[3][4] Its unique structure, featuring an imidazole (B134444) side chain from histidine, may also play a role in metal ion coordination within biological systems.[2] This document provides a comprehensive technical overview of the existing research on Cyclo(Gly-His), focusing on its therapeutic applications, summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Therapeutic Potential and Mechanisms of Action

Research has highlighted several areas where Cyclo(Gly-His) shows significant therapeutic promise. The primary activities identified include anticancer, antithrombotic, and potential anti-fibrotic effects.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of Cyclo(Gly-His) against various human cancer cell lines. Notably, it has shown inhibitory effects on breast and cervical cancer cells.[3][4][5] While the precise mechanism of its anticancer action is not fully elucidated, its ability to inhibit cell proliferation is significant. The activity is potent, though it requires concentrations in the millimolar and micromolar range.

Antithrombotic and Cardiovascular Effects

Cyclo(Gly-His) exhibits notable hematological effects, particularly in the context of thrombosis. It has been shown to inhibit thrombin, a key enzyme in the coagulation cascade, thereby reducing the rate of fibrin (B1330869) formation.[3][4] Furthermore, it significantly inhibits thrombin-induced platelet aggregation.[3][4]

In studies using isolated rat hearts, Cyclo(Gly-His) at a concentration of 100 µM was found to decrease the heart rate, coronary flow rate, and left ventricular systolic pressure, indicating a potential role in modulating cardiovascular function.[3][4]

Potential Anti-fibrotic Properties

The inhibition of fibrin formation by Cyclo(Gly-His) suggests potential anti-fibrotic properties.[3] While the exact mechanism has not been fully detailed, it is hypothesized that it may involve the inhibition of the Extracellular signal-regulated kinase (ERK) pathway, which is known to play a role in cellular proliferation and fibrosis.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 15266-88-3: Cyclo(-Gly-His) | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Cyclo(Gly-His): A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclic dipeptide Cyclo(Gly-His), covering its discovery through chemical synthesis, its putative natural sources, and its significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Synthesis

Cyclo(Gly-His) was chemically synthesized from its linear dipeptide counterpart, Glycyl-Histidine. The synthesis and subsequent structural elucidation were carried out using standard chemical techniques, with the structure being confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This synthetic approach has been pivotal in enabling the study of its biological properties in the absence of readily available natural sources.

Experimental Protocol: Solid-Phase Peptide Synthesis of Linear Gly-His

A general protocol for the solid-phase synthesis of the linear precursor Gly-His is as follows:

-

Resin Preparation: A 2-chlorotrityl chloride (2-CTC) resin is swelled in dichloromethane (B109758) (DCM).

-

First Amino Acid Attachment: Fmoc-His(Trt)-OH is coupled to the resin in the presence of N,N-diisopropylethylamine (DIPEA) in DCM. The resin is then washed with DMF and DCM.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the histidine residue using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Fmoc-Gly-OH is then coupled to the deprotected histidine residue using a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and DIPEA in DMF.

-

Final Fmoc Deprotection: The Fmoc group is removed from the glycine (B1666218) residue using 20% piperidine in DMF.

-

Cleavage from Resin: The linear dipeptide, Gly-His, is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).

-

Purification: The crude linear dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Cyclization of Linear Gly-His

The cyclization of the linear dipeptide to form Cyclo(Gly-His) is typically achieved in the solution phase:

-

Dissolution: The purified linear Gly-His is dissolved in a suitable organic solvent, such as DMF.

-

Cyclization Reaction: A coupling agent (e.g., PyBOP) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to facilitate the intramolecular amide bond formation. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Purification: The resulting Cyclo(Gly-His) is purified from the reaction mixture using RP-HPLC.

-

Structure Verification: The final product's identity and purity are confirmed using mass spectrometry and NMR spectroscopy.

Natural Sources and Quantification

While the primary route to obtaining Cyclo(Gly-His) for research has been through chemical synthesis, evidence suggests its potential presence in various natural sources, particularly in foods and beverages that have undergone fermentation or heating processes. Cyclic dipeptides, as a class, are known to be formed from the degradation of proteins and subsequent cyclization of dipeptides. However, specific quantitative data for Cyclo(Gly-His) in natural products is not extensively documented in the current literature.

Potential Natural Sources

Based on the general formation mechanisms of cyclic dipeptides, potential natural sources of Cyclo(Gly-His) could include:

-

Fermented Foods: Products such as soy sauce, miso, and certain types of cheese.

-

Heated Food Products: Roasted coffee beans, baked goods, and cooked meats.

-

Marine Organisms: Marine sponges and bacteria are known producers of a wide array of cyclic peptides, and it is plausible that Cyclo(Gly-His) could be among them.[2][3]

Experimental Protocol: General Method for Isolation and Quantification of Cyclic Dipeptides from Natural Sources

The following protocol outlines a general procedure for the extraction, isolation, and quantification of cyclic dipeptides like Cyclo(Gly-His) from a solid or semi-solid natural source.

-

Sample Preparation and Extraction:

-

The sample is lyophilized and ground into a fine powder.

-

The powdered sample is extracted with a suitable solvent, such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and water, using sonication or maceration.

-

The extract is filtered and concentrated under reduced pressure.

-

-

Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water.

-

The fractions are collected and concentrated.

-

-

Chromatographic Purification:

-

The fraction containing the cyclic dipeptides is further purified using column chromatography, often with silica (B1680970) gel as the stationary phase.

-

Elution is performed with a gradient of solvents, for example, from n-hexane to ethyl acetate to methanol.

-

Fractions are collected and analyzed by TLC or LC-MS.

-

-

High-Performance Liquid Chromatography (HPLC) Isolation:

-

Fractions showing the presence of the target compound are pooled and subjected to preparative RP-HPLC for final purification.

-

-

Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

A validated LC-MS/MS method is used for the quantification of Cyclo(Gly-His).

-

A standard curve is generated using a synthesized and purified Cyclo(Gly-His) standard of known concentrations.

-

The purified sample is analyzed by LC-MS/MS, and the concentration of Cyclo(Gly-His) is determined by comparing its peak area to the standard curve.

-

Biological Activities and Signaling Pathways

Cyclo(Gly-His) has demonstrated significant biological activities, particularly in the areas of anticancer and antithrombotic research.

Anticancer Activity

Cyclo(Gly-His) has been shown to exhibit cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.[1][4] The mechanism of this anticancer activity is likely multifaceted, involving the induction of apoptosis and inhibition of cell proliferation.

The following diagram illustrates a potential signaling pathway through which Cyclo(Gly-His) may exert its anticancer effects, leading to apoptosis.

Caption: Putative signaling pathway of Cyclo(Gly-His) induced apoptosis in cancer cells.

Antithrombotic Activity

Cyclo(Gly-His) has been observed to inhibit thrombin, a key enzyme in the blood coagulation cascade.[1] This inhibition leads to a reduction in the rate of fibrin (B1330869) formation, suggesting its potential as an antithrombotic agent.

The following diagram illustrates the inhibitory effect of Cyclo(Gly-His) on the thrombin-mediated conversion of fibrinogen to fibrin.

Caption: Inhibition of thrombin-catalyzed fibrin formation by Cyclo(Gly-His).

Quantitative Data Summary

While specific quantitative data for Cyclo(Gly-His) in natural sources remains to be extensively reported, the following table summarizes its in vitro biological activity.

| Biological Activity | Cell Line / Target | IC50 / Effect | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 0.358 mM | [4] |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50: 1.699 mM | [4] |

| Thrombin Inhibition | Fibrin Formation | 36.7% reduction | [1] |

Conclusion

Cyclo(Gly-His) is a cyclic dipeptide with promising biological activities, including anticancer and antithrombotic effects. While its discovery has been primarily driven by chemical synthesis, its potential presence in various food products warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals interested in exploring the therapeutic potential of this and other cyclic dipeptides. Future research should focus on the definitive identification and quantification of Cyclo(Gly-His) in natural sources and a more detailed elucidation of its molecular mechanisms of action.

References

- 1. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and evaluation of nonsiderophore cyclic peptides from marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Cyclo(Gly-His) in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-His), a cyclic dipeptide (CDP), has emerged as a molecule of interest in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] Cyclic dipeptides represent a unique class of compounds characterized by their high stability, resistance to enzymatic degradation, and conformational rigidity, which enhances their potential for receptor selectivity and pharmacological specificity.[3][4] This technical guide provides an in-depth overview of the current understanding of Cyclo(Gly-His)'s role in cell signaling, focusing on its potential anticancer mechanisms. While the precise signaling pathways directly modulated by Cyclo(Gly-His) are still under active investigation, this guide outlines the primary signaling cascades, namely the MAPK/ERK and PI3K/Akt pathways, that are common targets for anticancer agents and are hypothesized to be involved in the biological activity of Cyclo(Gly-His).

This document provides detailed experimental protocols for key assays to facilitate further research into the mechanisms of action of Cyclo(Gly-His). Additionally, it presents available quantitative data and visual representations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Putative Signaling Pathways Involved in Cyclo(Gly-His) Activity

Based on the established roles of analogous cyclic dipeptides in cancer cell biology, the anticancer effects of Cyclo(Gly-His) are likely mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most critical cascades in this context.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a frequent event in various cancers. It is hypothesized that Cyclo(Gly-His) may exert its cytotoxic effects by interfering with this pathway, potentially leading to cell cycle arrest and apoptosis.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Cyclo(Gly-His).

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[6] Its aberrant activation is a hallmark of many human cancers. Inhibition of this pathway is a key mechanism for many anticancer agents. Cyclo(Gly-His) may induce apoptosis in cancer cells by downregulating the activity of the PI3K/Akt pathway, thereby promoting the activity of pro-apoptotic proteins.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Cyclo(Gly-His).

Quantitative Data

The cytotoxic activity of Cyclo(Gly-His) has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency in inhibiting cell growth.

| Compound | Cell Line | IC50 (mM) | Reference |

| Cyclo(Gly-His) | HeLa (cervical cancer) | 1.699 | [2] |

| Cyclo(Gly-His) | MCF-7 (breast cancer) | 0.358 | [2] |

Experimental Protocols

To facilitate the investigation of Cyclo(Gly-His)'s effects on cell signaling, this section provides detailed protocols for essential in vitro assays.

Cell Culture

Protocol for Culturing HeLa and MCF-7 Cells [7][8][9][10]

-

Media Preparation:

-

HeLa: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MCF-7: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 0.01 mg/mL bovine insulin.

-

-

Cell Thawing:

-

Rapidly thaw the cryopreserved vial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

-

Cell Passaging:

-

Aspirate the culture medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

Cytotoxicity Assay

MTT Assay Protocol for Determining Cell Viability [11][12][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cyclo(Gly-His) in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Western Blot Analysis

Protocol for Analyzing MAPK/ERK and PI3K/Akt Pathway Proteins [5][6][15][16][17][18]

-

Cell Lysis:

-

Culture and treat cells with Cyclo(Gly-His) as desired.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Experimental and Logical Workflow

The investigation of Cyclo(Gly-His)'s role in cell signaling can be structured as a multi-step process, from initial screening to mechanistic studies.

Caption: A logical workflow for investigating the anticancer mechanism of Cyclo(Gly-His).

Conclusion

Cyclo(Gly-His) is a promising cyclic dipeptide with demonstrated anticancer activity. While its precise molecular targets and signaling pathways are yet to be fully elucidated, current evidence suggests that its mechanism of action likely involves the modulation of critical cell signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of Cyclo(Gly-His). The detailed protocols and structured data presentation are intended to facilitate the design of robust experiments aimed at unraveling the intricate role of this cyclic dipeptide in cell signaling and its potential application in drug development. Future studies focusing on the direct molecular interactions of Cyclo(Gly-His) will be crucial for a comprehensive understanding of its biological functions.

References

- 1. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mcf7.com [mcf7.com]

- 8. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. encodeproject.org [encodeproject.org]

- 11. benchchem.com [benchchem.com]

- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. benchchem.com [benchchem.com]

- 16. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Bioactivity of Cyclo(Gly-His)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-His), a cyclic dipeptide, has emerged as a molecule of interest in biomedical research due to its potential therapeutic activities. This document provides a comprehensive overview of the preliminary investigations into the bioactivity of Cyclo(Gly-His), with a focus on its anticancer and antithrombotic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of current quantitative data, detailed experimental methodologies, and a hypothesized framework of the underlying signaling pathways. The information presented herein aims to serve as a foundational resource for further research and development of Cyclo(Gly-His) as a potential therapeutic agent.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have garnered significant attention for their diverse biological activities. Their rigid cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for drug design. Cyclo(Gly-His), composed of glycine (B1666218) and histidine residues, has been the subject of preliminary studies that suggest its potential as a bioactive compound with anticancer and antithrombotic effects. This whitepaper synthesizes the available data to provide a detailed technical guide on the current understanding of Cyclo(Gly-His) bioactivity.

Quantitative Bioactivity Data of Cyclo(Gly-His)

The biological effects of Cyclo(Gly-His) have been quantified in several key studies. The following tables summarize the available data on its cytotoxic and antithrombotic activities.

Table 1: Cytotoxic Activity of Cyclo(Gly-His)

| Cell Line | Assay Type | Endpoint | Value |

| HeLa (Cervical Carcinoma) | Cytotoxicity Assay | IC50 | 1.699 mM[1] |

| MCF-7 (Breast Carcinoma) | Cytotoxicity Assay | IC50 | 0.358 mM[1] |

Table 2: Antithrombotic Activity of Cyclo(Gly-His)

| Activity | Assay Type | Endpoint | Value |

| Inhibition of Fibrin (B1330869) Formation | Thrombin-induced Fibrin Polymerization | % Reduction | 36.7%[2] |

| Inhibition of Platelet Aggregation | Thrombin-induced Platelet Aggregation | IC50 | 0.0662 mM[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are foundational for the assessment of Cyclo(Gly-His) bioactivity and can be adapted for further investigation.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cyclo(Gly-His)

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cyclo(Gly-His) in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Cyclo(Gly-His). Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Inhibition of Fibrin Formation Assay

This turbidimetric assay measures the ability of a compound to inhibit the thrombin-catalyzed conversion of fibrinogen to fibrin, which results in the formation of a fibrin clot.

Materials:

-

Cyclo(Gly-His)

-

Human fibrinogen

-

Human α-thrombin

-

Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader with temperature control (37°C)

Procedure:

-

Reagent Preparation: Prepare a stock solution of fibrinogen in TBS. Prepare a working solution of thrombin in TBS.

-

Assay Setup: In a 96-well plate, add various concentrations of Cyclo(Gly-His) to wells containing a solution of fibrinogen in TBS. Include a control well with fibrinogen and TBS only.

-

Initiation of Clotting: Pre-warm the plate to 37°C. To initiate fibrin polymerization, add thrombin to each well.

-

Turbidity Measurement: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30 seconds for a duration of 30-60 minutes at 37°C.

-

Data Analysis: The rate of fibrin formation is determined from the slope of the linear portion of the turbidity curve. Calculate the percentage inhibition of fibrin formation for each concentration of Cyclo(Gly-His) relative to the control.

Thrombin-Induced Platelet Aggregation Assay

This light transmission aggregometry (LTA) assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like thrombin.

Materials:

-

Cyclo(Gly-His)

-

Fresh human whole blood collected in sodium citrate (B86180) tubes

-

Human α-thrombin

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Saline

-

Aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. Adjust the platelet count in the PRP with PPP if necessary.

-

Assay Setup: Pre-warm PRP aliquots to 37°C. In the aggregometer cuvettes, add PRP and a stir bar.

-

Compound Incubation: Add various concentrations of Cyclo(Gly-His) or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.

-

Induction of Aggregation: Add thrombin to the cuvettes to induce platelet aggregation.

-

Measurement: The aggregometer measures the increase in light transmission through the PRP as platelets aggregate. The maximum aggregation percentage is recorded.

-